

# Application Notes and Protocols for Catalytic Enantioselective Petasis Borono-Mannich Reactions

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## Compound of Interest

Compound Name: (1R,2R)-2-(benzylamino)cyclohexanol

Cat. No.: B184554

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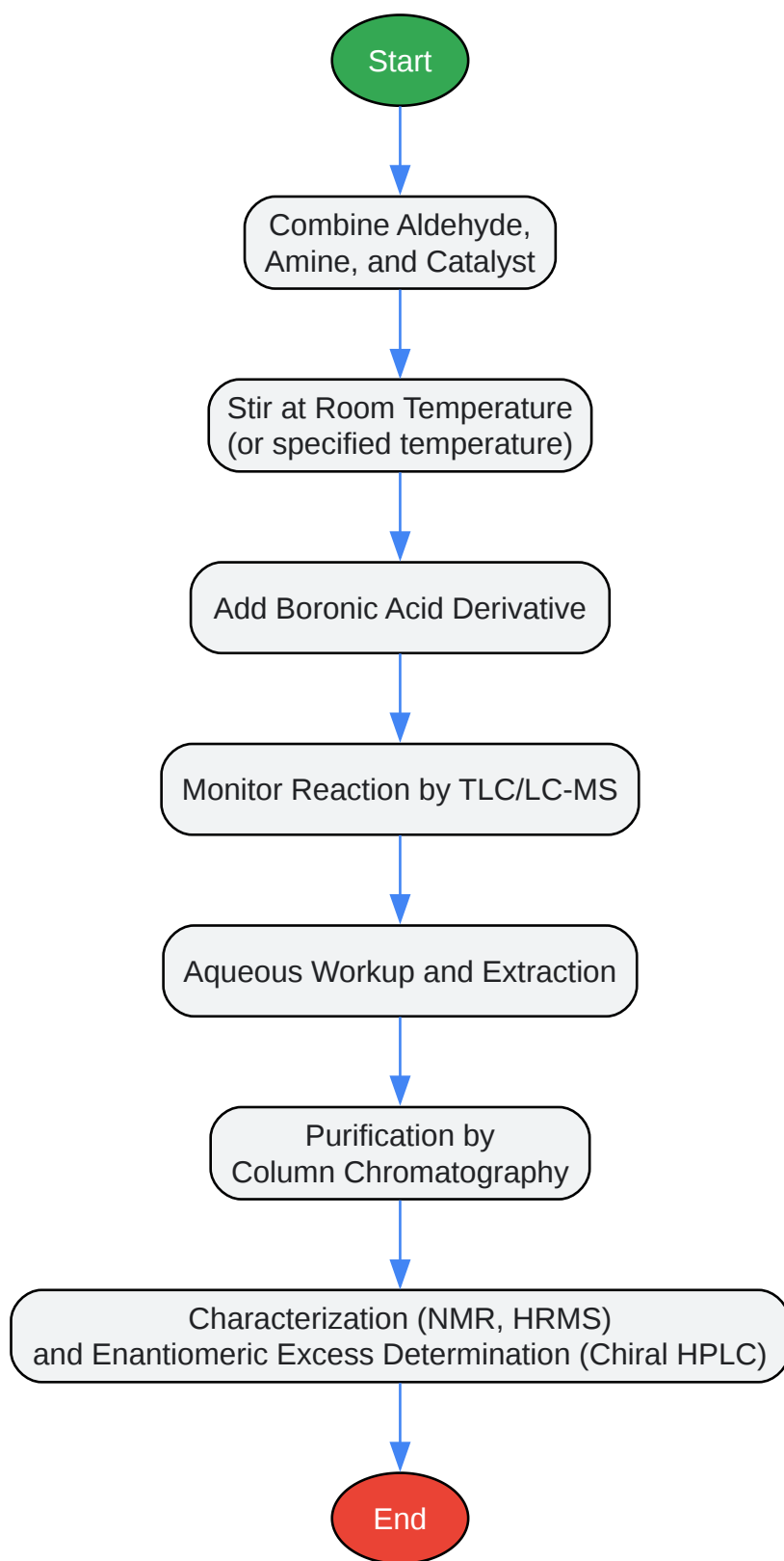
## Introduction

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves the condensation of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. Its catalytic enantioselective variant has emerged as a highly valuable tool in synthetic chemistry, particularly in the field of drug discovery and development, for the efficient construction of chiral amines, amino acids, and amino alcohols. This reaction's appeal lies in its operational simplicity, broad substrate scope, and the ability to generate complex and highly functionalized molecules with multiple stereogenic centers in a single step.

The development of chiral catalysts, such as biphenol-derived diols (e.g., BINOL and VAPOL), has enabled high levels of enantioselectivity, making the asymmetric Petasis reaction a practical approach for synthesizing enantioenriched building blocks for pharmaceuticals. This methodology has been successfully applied to the synthesis of various biologically active molecules and complex natural products.

## Mechanism of the Catalytic Enantioselective Petasis Reaction

The currently accepted mechanism for the catalytic enantioselective Petasis reaction, particularly when catalyzed by chiral diols like BINOL, involves several key steps. An initial condensation between the aldehyde and the amine forms an iminium ion. Concurrently, the chiral diol catalyst reacts with the boronic acid to form a chiral boronate ester. This chiral boronate then coordinates with the iminium ion, leading to a diastereomeric transition state. The nucleophilic transfer of the organic group from the boron to the iminium carbon occurs through a favored transition state, thereby dictating the stereochemical outcome of the product.



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